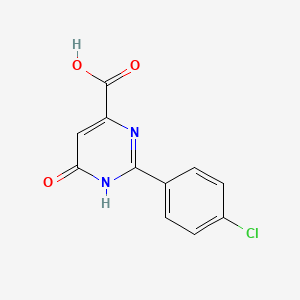

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 2, a ketone group at position 6, and a carboxylic acid moiety at position 4. This compound is of interest in medicinal chemistry due to the prevalence of pyrimidine scaffolds in drug discovery .

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGHKABQBNRCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516545 | |

| Record name | 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84660-25-3 | |

| Record name | 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biginelli Reaction: Foundation for Dihydropyrimidine Synthesis

The Biginelli reaction, first reported in 1893, remains the cornerstone for synthesizing DHPMs. This one-pot, three-component condensation involves:

- 4-Chlorobenzaldehyde (aldehyde component)

- Urea or thiourea (urea component)

- Ethyl acetoacetate (β-keto ester component)

Under acidic conditions (e.g., HCl in ethanol), these components cyclize to form the dihydropyrimidine core. For 2-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, the β-keto ester is replaced with a precursor enabling subsequent carboxylation.

Mechanistic Pathway :

- Formation of an imine intermediate via aldehyde-urea condensation.

- Nucleophilic attack by the β-keto ester enolate.

- Cyclization and dehydration to yield the DHPM skeleton.

Limitations : Traditional Biginelli conditions often suffer from moderate yields (40–60%) and prolonged reaction times (>12 hours).

Modern Catalytic Methods

Hafnium(IV) Triflate [Hf(OTf)4]-Catalyzed Synthesis

Hf(OTf)4 emerged as a superior catalyst for solvent-free Biginelli reactions, enhancing both reaction rate and yield.

Procedure :

- Reactants : 4-Chlorobenzaldehyde (1.0 equiv), urea (1.2 equiv), ethyl acetoacetate (1.0 equiv).

- Catalyst : Hf(OTf)4 (1 mol%).

- Conditions : Solvent-free, 80°C, 20 minutes.

- Yield : 89%.

Advantages :

β-Cyclodextrin-Propyl Sulfonic Acid Catalysis

Gong et al. reported a recyclable catalytic system using β-cyclodextrin-propyl sulfonic acid (2 mol%) under solvent-free conditions. The macrocyclic cavity of β-cyclodextrin stabilizes intermediates via host-guest interactions.

Performance Metrics :

Post-Synthetic Modification Strategies

Hydrolysis-Decarboxylation of Cyano Precursors

Karami et al. detailed a two-step approach for introducing carboxylic acid groups:

- Biginelli Reaction with Ethyl Cyanoacetate : Forms 2-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carbonitrile.

- Acidic Hydrolysis : Concentrated H2SO4 at 60°C for 4 hours converts the cyano group to carboxylic acid.

Oxidative Functionalization

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Yield (%) | Time |

|---|---|---|---|---|

| Classical Biginelli | HCl (ethanol) | Reflux | 40–60 | 12–24 h |

| Hf(OTf)4 Catalyzed | Hf(OTf)4 (1 mol%) | Solvent-free, 80°C | 89 | 20 min |

| β-Cyclodextrin-PSA | β-CD-PSA (2 mol%) | Solvent-free, 80°C | 82–88 | 1–2 h |

| Hydrolysis-Decarboxylation | H2SO4 | 60°C | 70–75 | 4 h |

Key Observations :

- Hf(OTf)4 catalysis offers the highest efficiency and shortest reaction time.

- Hydrolysis-decarboxylation provides moderate yields but ensures precise carboxylic acid positioning.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Amine derivatives, such as 2-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide.

Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated pyrimidines.

Scientific Research Applications

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Functional Group Analysis

- In contrast, the methyl group in the 6-methyl analog (CAS 1272301-61-7) reduces polarity, likely decreasing aqueous solubility .

- Hydrogen Bonding : The 6-oxo group in the target compound and its analogs enables hydrogen bond donation, critical for receptor binding. However, the 6-methyl variant lacks this feature, which may limit its bioactivity .

- Acidity : The carboxylic acid group at position 4 in the target compound increases acidity (pKa ~2-3), whereas the benzonitrile substituent in the analog (CAS N/A) renders the molecule more neutral, altering its pharmacokinetic profile .

Crystallographic Characterization

The SHELX software suite () is widely used for crystallographic refinement of small molecules, including pyrimidine derivatives. Structural data for analogs like the 6-methyl variant (CAS 1272301-61-7) may rely on SHELXL for accurate bond-length and angle determination .

Biological Activity

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS Number: 84660-25-3) is a heterocyclic compound featuring a pyrimidine ring with a chlorophenyl substituent and a carboxylic acid functional group. Its molecular formula is C11H7ClN2O3, with a molecular weight of approximately 250.64 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound includes:

- A pyrimidine ring which is significant for its biological activity.

- A chlorophenyl group , which enhances its lipophilicity and potential interaction with biological targets.

- A carboxylic acid group , contributing to its solubility and reactivity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity :

- Antimicrobial Properties :

- Antioxidant Activity :

While the exact mechanism of action for this compound remains under investigation, it is hypothesized that the compound may interact with various enzymes and receptors due to its structural features. The presence of the chlorophenyl group may facilitate binding to lipid membranes or proteins, enhancing its bioactivity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Comparative studies with similar compounds have revealed insights into how modifications can enhance or diminish activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine | Contains an additional phenyl group | Enhanced lipophilicity |

| 2-(4-Chlorophenyl)-5-hydroxy-pyrimidine | Hydroxyl substitution at position 5 | Increased solubility |

| 4-Chloroquinoline derivatives | Similar chlorinated aromatic structure | Different core structure leading to varied activity |

Case Studies

Several studies have focused on the synthesis and biological evaluation of related pyrimidine derivatives:

- Anti-inflammatory Studies : In a study assessing the anti-inflammatory effects of pyrimidine derivatives, compounds similar to 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine showed significant inhibition of COX enzymes in animal models .

- Antimicrobial Evaluations : Another study highlighted the antimicrobial efficacy of pyrimidine-based compounds against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .

- Oxidative Stress Research : Research into antioxidant activities demonstrated that certain pyrimidine derivatives could effectively reduce oxidative stress markers in vitro, supporting their potential use in managing oxidative stress-related conditions .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid?

Methodological Answer: Synthesis optimization requires systematic experimental design. Use Design of Experiments (DoE) to minimize trial-and-error approaches. For example:

- Variables: Reaction temperature, catalyst type (e.g., palladium or copper), solvent polarity (DMF vs. toluene), and molar ratios.

- Statistical Analysis: Apply factorial design (e.g., 2³ factorial) to identify significant factors affecting yield and purity .

- Example Workflow:

Screen variables via Plackett-Burman design.

Optimize critical parameters using Response Surface Methodology (RSM).

Validate with confirmation experiments.

- Key Citation: highlights palladium-catalyzed condensation and cyclization as viable routes .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer: Prioritize multi-modal characterization:

- NMR Spectroscopy: Confirm structural integrity (¹H, ¹³C, and 2D NMR for aromatic protons and carbonyl groups) .

- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.

- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹).

- HPLC-PDA: Assess purity (>95% threshold for biological assays) .

Q. How can researchers design experiments to study the compound’s stability under varying conditions?

Methodological Answer: Conduct accelerated stability studies :

- Variables: pH (1–13), temperature (25–60°C), light exposure, and humidity.

- Analytical Tools: Monitor degradation via HPLC and LC-MS to identify breakdown products.

- Kinetic Modeling: Use Arrhenius equations to predict shelf-life under standard conditions .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing this compound?

Methodological Answer: Integrate quantum chemical calculations and machine learning:

- Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates .

- Software Tools: COMSOL Multiphysics for simulating solvent effects; Gaussian or ORCA for energy profiling .

- Data-Driven Optimization: Apply AI to analyze historical reaction data and propose optimal conditions .

Q. How can researchers resolve contradictions between experimental and theoretical data for this compound’s reactivity?

Methodological Answer: Adopt a cross-validation framework :

- Replicate Experiments: Ensure reproducibility under controlled conditions.

- Theoretical Refinement: Adjust computational models (e.g., solvent corrections in DFT).

- Sensitivity Analysis: Identify variables causing discrepancies (e.g., impurity interference) .

Q. What methodologies are suitable for investigating the compound’s biological activity?

Methodological Answer: Use structure-activity relationship (SAR) studies :

- In Vitro Assays:

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

Methodological Answer: Implement solvent and catalyst screening :

- Solvent Alternatives: Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.

- Catalyst Recycling: Test immobilized catalysts (e.g., Pd/C) for reusability.

- E-Factor Analysis: Quantify waste generation and optimize atom economy .

Q. What advanced separation techniques are effective for purifying this compound?

Methodological Answer: Leverage membrane and chromatographic technologies :

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with gradient elution (ACN/water + 0.1% TFA).

- Crystallization Optimization: Screen solvents (ethanol/water mixtures) for polymorph control.

- Centrifugal Partition Chromatography (CPC): Achieve high recovery rates for lab-scale purification .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer: Follow ICH Q2(R1) guidelines :

- Linearity: 5-point calibration curve (R² > 0.995).

- Accuracy/Precision: Spike-and-recovery tests (±15% deviation acceptable).

- LOQ/LOD: Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ) .

Q. What reactor designs are optimal for scaling up production while maintaining reaction efficiency?

Methodological Answer: Use continuous-flow reactors for scalability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.